2-ethoxy-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-5-methylbenzenesulfonamide
Description
This compound is a benzenesulfonamide derivative characterized by a 2-ethoxy-5-methyl-substituted benzene ring and an N-linked 2-hydroxy-2-(4-(methylthio)phenyl)ethyl group. The 4-(methylthio)phenyl group adds steric bulk and sulfur-based reactivity, which may influence metabolic stability or receptor interactions . Sulfonamides are historically significant for antimicrobial and enzyme-inhibitory activities, though the specific biological profile of this compound requires further investigation.
Properties
IUPAC Name |
2-ethoxy-N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-5-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4S2/c1-4-23-17-10-5-13(2)11-18(17)25(21,22)19-12-16(20)14-6-8-15(24-3)9-7-14/h5-11,16,19-20H,4,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXVLUYPQLLOSAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C)S(=O)(=O)NCC(C2=CC=C(C=C2)SC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-5-methylbenzenesulfonamide involves multiple steps. One possible synthetic route includes:
Formation of the Benzene Ring Core: : This step involves the formation of the 5-methylbenzenesulfonamide core through a sulfonation reaction.
Introduction of the Ethoxy Group: : The ethoxy group can be introduced via an etherification reaction, using ethyl alcohol as the ethoxy source.
Addition of the Hydroxy and Methylthio Groups: : These groups can be introduced through nucleophilic substitution reactions, with appropriate reagents such as sodium hydroxide and methylthiol.
Final Coupling: : The final step involves coupling the phenyl ring with the benzenesulfonamide core using a coupling reagent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
In an industrial setting, the production of this compound typically involves automated reaction setups with precise control over reaction conditions such as temperature, pressure, and reagent concentrations. Large-scale production would require the use of high-purity reagents and continuous monitoring to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, where the hydroxy group can be oxidized to a ketone using reagents like potassium permanganate or chromium trioxide.
Reduction: : Reduction reactions can target the sulfonamide moiety, converting it to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: : The ethoxy group can participate in substitution reactions, where it can be replaced by other nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: : Lithium aluminum hydride, sodium borohydride, and palladium on carbon (Pd/C).
Substitution: : Sodium hydroxide, potassium carbonate, and various halides or amines.
Major Products Formed
Oxidation: : Formation of ketones or carboxylic acids.
Reduction: : Formation of amines.
Substitution: : Formation of different ether or amine derivatives.
Scientific Research Applications
2-ethoxy-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-5-methylbenzenesulfonamide has various applications in scientific research:
Chemistry: : Used as a precursor in the synthesis of more complex organic molecules.
Biology: : Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: : Explored for its potential therapeutic properties, such as anti-inflammatory or anti-cancer activities.
Industry: : Utilized in the manufacturing of specialty chemicals and pharmaceuticals.
Mechanism of Action
2-ethoxy-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-5-methylbenzenesulfonamide can be compared with similar compounds:
Structural Similarity: : Compounds with similar structural features include other sulfonamides, such as 2-ethoxy-N-(2-hydroxy-2-(4-aminophenyl)ethyl)-5-methylbenzenesulfonamide.
Functional Properties: : The unique combination of functional groups in this compound may result in distinct biological activity compared to other sulfonamides.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogues primarily differ in substituents on the benzene ring and the N-linked side chain. Key comparisons include:
Key Observations :
- Hydrogen Bonding : The hydroxyethyl group in the target compound may improve solubility relative to purely alkyl or aryl N-substituents .
- Stereoelectronic Effects : The methylthio group’s electron-donating properties could modulate the sulfonamide’s acidity (pKa) compared to electron-withdrawing groups like chloro .
Biological Activity
The compound 2-ethoxy-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-5-methylbenzenesulfonamide is a complex organic molecule that has garnered interest due to its potential biological activities, particularly as a neurokinin receptor antagonist. This article synthesizes available information on its biological activity, including structural characteristics, potential therapeutic applications, and comparative analysis with similar compounds.
Structural Characteristics
The compound features several critical functional groups:
- Ethoxy group : Enhances solubility and reactivity.
- Hydroxy group : Can participate in various chemical reactions, including esterification.
- Methylthio group : Imparts unique electronic properties that may influence biological interactions.
Biological Activity
Research indicates that compounds structurally related to This compound exhibit significant biological activities. Notably, it may function as a neurokinin receptor antagonist , which has implications for treating conditions such as chronic pain, anxiety disorders, and depression. The following table summarizes the biological activities of structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Naphthalene-1-carboxamide | Naphthalene core with carboxamide | Neurokinin receptor antagonist |
| 4-Methylthiophenol | Methylthio group on phenolic compound | Antioxidant properties |
| Ethoxycarbonyl derivatives | Ethoxy group with carbonyl functionality | Various pharmacological effects |
The antagonistic effects on neurokinin receptors suggest that the compound may modulate pain and anxiety pathways. Tachykinins, which are neuropeptides involved in these physiological processes, could be effectively blocked by this compound. The interaction studies typically employ radiolabeled ligand binding assays and functional assays to assess receptor activity modulation.
Case Studies and Research Findings
Despite the potential significance of this compound, there is a notable lack of extensive research specifically focusing on This compound . However, studies on related compounds provide insights into its possible applications:
- Neurokinin Receptor Antagonism : Similar compounds have demonstrated effectiveness in reducing pain perception in animal models. For instance, studies have shown that neurokinin 1 receptor antagonists can significantly alleviate pain responses in rodents.
- Anxiolytic Effects : Compounds with similar scaffolds have been evaluated for their anxiolytic properties in behavioral tests such as the elevated plus maze and open field tests. These studies indicate a promising role for neurokinin antagonists in managing anxiety.
- Antioxidant Activity : The methylthio group present in related compounds has been associated with antioxidant properties, providing additional therapeutic avenues for conditions linked to oxidative stress.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
